Home > Products > Screening Compounds P15236 > 5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one
5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one -

5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one

Catalog Number: EVT-13232318
CAS Number:
Molecular Formula: C7H9N3O
Molecular Weight: 151.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-4(3H)-one is a synthetic compound recognized for its diverse applications in medicinal chemistry and industrial processes. It serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting specific biological pathways. The compound is characterized by its unique molecular structure, which facilitates interactions with biological targets.

Source

The compound can be synthesized through various chemical processes involving organic reactions. Its derivatives have been explored for potential therapeutic applications, particularly in cancer treatment and other diseases where specific signaling pathways are disrupted.

Classification

5,6-Tetrahydropyrido[3,4-d]pyridazin-4(3H)-one belongs to the class of heterocyclic compounds, specifically pyridazines. These compounds are known for their biological activity and are often studied for their potential as drug candidates.

Synthesis Analysis

Methods

The synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one typically involves multi-step organic reactions. One common method includes:

  1. Condensation Reaction: The initial step involves the condensation of pyridine derivatives with appropriate carbonyl compounds.
  2. Cyclization: This is followed by intramolecular cyclization under acidic or basic conditions to form the desired heterocyclic structure.

Technical Details

Advanced synthetic techniques such as continuous flow chemistry and catalysis are often employed to enhance yield and purity during industrial production. The reaction conditions (temperature, pressure, and solvent choice) are meticulously controlled to minimize impurities.

Molecular Structure Analysis

Structure

The molecular formula of 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one is C9H10N4OC_9H_{10}N_4O, with a molecular weight of approximately 178.20 g/mol. The structure features a fused ring system that contributes to its chemical properties and biological activity.

Data

  • Molecular Weight: 178.20 g/mol
  • Melting Point: Specific melting point data is not widely reported but typically falls within a range consistent with similar compounds.
  • Spectroscopic Data: Characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Reactions Analysis

Reactions

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-4(3H)-one can undergo various chemical reactions:

  1. Oxidation: This may introduce functional groups that alter biological activity.
  2. Reduction: Reduction reactions can simplify its structure or modify functional groups.
  3. Substitution: Nucleophilic substitutions can occur at various positions on the ring system.

Technical Details

The reactivity of this compound is influenced by the presence of electron-withdrawing or donating groups on the aromatic system, which can significantly affect its interaction with biological targets.

Mechanism of Action

Process

The mechanism of action for 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one primarily involves inhibition of specific kinases involved in cell signaling pathways:

  1. Target Kinases: The compound has been shown to interact with mTOR kinase and PI3 kinase.
  2. Biochemical Pathways: It affects the PI3K/Akt pathway commonly overactivated in various cancers.

Data

Research indicates that the inhibition of these kinases leads to decreased cell growth and proliferation in cancer cells where these pathways are overactive.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility varies depending on the solvent; polar solvents generally enhance solubility.

Chemical Properties

  • Stability: The compound's stability is influenced by environmental factors such as pH and temperature.
  • Decomposition Temperature: Reported decomposition occurs between 206–211 °C.

Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity after synthesis.

Applications

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-4(3H)-one has several scientific uses:

  1. Medicinal Chemistry: It serves as an important scaffold for designing new anticancer agents.
  2. Biochemical Research: Utilized in studies exploring cellular signaling pathways and enzyme inhibition.
  3. Drug Development: Potential applications in developing therapeutics targeting specific kinases involved in cancer progression.
Introduction to Heterocyclic Chemistry and Pyridazinone Pharmacophores

Role of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles represent a cornerstone of modern drug discovery, constituting over 80% of FDA-approved small-molecule drugs. Their prevalence stems from exceptional structural diversity and tunable physicochemical properties that enable precise interactions with biological targets. Azines—six-membered aromatic rings containing nitrogen—are particularly privileged structures. Pyridazine (1,2-diazine), distinguished by two adjacent nitrogen atoms within its ring system, exhibits unique characteristics among azines: a high dipole moment (~4.22 D), moderate basicity (pKa ~2.3), and the capacity to act as both a hydrogen bond acceptor and donor. These features confer distinct advantages in molecular recognition, facilitating strong binding to target proteins through hydrogen bonding networks and π-π stacking interactions [1] [10].

Compared to its isomers pyrimidine and pyrazine, pyridazine demonstrates superior water solubility and reduced lipophilicity, often translating to improved bioavailability profiles. Its inherent polarity contributes to favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties and reduced cytochrome P450 inhibition potential, mitigating critical drug development risks. Furthermore, the pyridazine ring exhibits a lower propensity for undesired interactions with the cardiac hERG potassium channel, a common cause of cardiotoxicity leading to drug attrition [10]. The versatility of the pyridazine scaffold is exemplified by its presence in FDA-approved drugs like the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 (TYK2) inhibitor deucravacitinib [10].

Table 1: Comparative Properties of Diazine Isomers Relevant to Drug Design

PropertyPyridazine (1,2-Diazine)Pyrimidine (1,3-Diazine)Pyrazine (1,4-Diazine)
Dipole Moment (D)~4.22~2.42~0.37
Basicity (pKa of conjugate acid)~2.3~1.3~0.6
Hydrogen BondingDual donor/acceptor capacityDual donor/acceptor capacityPrimarily acceptor
Aromaticity Index (IA)LowerHigherHigher
Common Impact on LogPDecreasesVariableVariable

Pyridazinone Scaffolds: Structural and Functional Significance in Drug Design

Pyridazinones, featuring a carbonyl group adjacent to one ring nitrogen, are pivotal derivatives within pyridazine chemistry. The 3(2H)-pyridazinone isomer is particularly pharmacologically relevant. Its structure combines the hydrogen-bonding capabilities and polarity of the diazine ring with the enhanced hydrogen-bond acceptor strength and metabolic stability conferred by the carbonyl group. This combination makes pyridazinones versatile pharmacophores capable of mimicking peptide bonds or other planar hydrogen-bonding motifs in biological targets [1] [8].

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-4(3H)-one represents a structurally refined subclass within this family. It features a bicyclic system comprising a partially saturated pyridine ring fused to a pyridazinone moiety. This saturation confers several critical advantages over fully aromatic pyridopyridazines:

  • Reduced Planarity and Increased Flexibility: Saturation of the pyridine ring decreases molecular planarity, potentially improving solubility and membrane permeability while allowing the molecule to adopt bioactive conformations more readily.
  • Modulated Physicochemical Profile: The saturated bonds reduce the overall π-electron density compared to fully aromatic fused systems, lowering the LogP and enhancing solubility. This can improve oral bioavailability and reduce plasma protein binding.
  • Stereochemical Complexity: The tetrahydropyridine ring introduces chiral centers and conformational constraints, enabling exploration of stereospecific interactions with targets and potentially improving selectivity [3] [6].

The core structure provides multiple vectors for derivatization (positions N-2, C-3, C-6, C-7, C-8), allowing medicinal chemists to fine-tune properties and activity. Key interactions facilitated by this scaffold include:

  • Hydrogen Bonding: The pyridazinone carbonyl is a strong acceptor, while N-1 (pyridazinone) and N-8 (piperidine-like) can act as donors or acceptors depending on protonation state.
  • Dipole-Dipole Interactions: The inherent dipole of the pyridazinone ring supports binding to complementary polarized regions in protein targets.
  • Van der Waals Contacts: The partially saturated bicyclic system provides a defined hydrophobic surface [3] [8].

Table 2: Key Structural Features and Potential Interactions of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-4(3H)-one

Structural FeaturePhysicochemical PropertyPotential Role in Target Interaction
Pyridazinone carbonyl (C=O)Strong hydrogen bond acceptorMimics peptide carbonyl; binds catalytic residues
Pyridazinone N-1 (NH)Hydrogen bond donor/acceptor (depending on tautomer/protonation)Forms bridges with backbone/side chains; metal coordination
Piperidine-like N-8Basic nitrogen (potential H-bond acceptor or protonated cation)Ionic interactions; H-bonding; binding to catalytic sites
Partially saturated pyridine ringReduced planarity, increased flexibility, defined hydrophobic surfaceAdapts to binding pockets; hydrophobic contacts
Stereocenters (if present)Potential chirality at C-6, C-7Enables stereoselective binding

Historical Evolution of Pyrido-Pyridazine Derivatives in Therapeutic Development

The therapeutic exploration of pyridazinones began in earnest in the mid-20th century, initially focused on cardiovascular applications. Early compounds like hydralazine, a simple monocyclic pyridazinone derivative, demonstrated potent vasodilatory effects and became a cornerstone for hypertension management. This success spurred significant interest in the pyridazinone pharmacophore. Subsequent research efforts expanded into developing positive inotropic agents (e.g., early pyridazinone derivatives investigated as cardiotonics) and platelet aggregation inhibitors, leveraging the scaffold's ability to modulate cardiovascular targets like phosphodiesterases (PDE III) [4] [8].

The development of fused pyridopyridazine systems marked a significant advancement. These bicyclic structures offered greater structural rigidity and new opportunities for target engagement. While early fused systems like pyrido[2,3-d]pyridazines and pyrido[3,4-d]pyridazines were explored for diverse activities (e.g., CNS modulation, PDE IV inhibition for asthma/inflammation), the specific tetrahydro derivative, 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one, emerged later as a strategy to overcome limitations associated with fully aromatic systems, primarily poor solubility and metabolic instability [5] [6].

The recent therapeutic landscape highlights the growing importance of this partially saturated scaffold:

  • Central Nervous System (CNS) Disorders: Derivatives have shown promise as potent and selective inhibitors of the NLRP3 inflammasome, a key mediator of neuroinflammation implicated in Parkinson's disease, Alzheimer's disease, multiple sclerosis, and traumatic brain injury. Patent US12312351B2 specifically claims tetrahydropyrido[3,4-d]pyridazine amine derivatives exhibiting high brain penetration (Kpu,u > 0.3) and efficacy in NLRP3-driven CNS disease models [3].
  • Oncology: The scaffold serves as a core structure in designing inhibitors targeting critical kinases (e.g., c-Met, VEGFR) and other enzymes involved in cancer cell proliferation and survival. Structural modifications, particularly on the piperidine-like nitrogen and the pyridazinone ring, have yielded compounds with potent cytotoxicity against diverse cancer cell lines (e.g., HT-29, H460, A549) [1] [9].
  • Inflammation and Immunology: Beyond NLRP3, derivatives are being explored as inhibitors of kinases like TYK2 and p38 MAPK, relevant to autoimmune diseases (e.g., psoriasis, rheumatoid arthritis) [7] [10].
  • Metabolic Diseases: While triazolopyrazine derivatives like sitagliptin dominate the DPP-IV inhibitor field for type 2 diabetes, the tetrahydropyridopyridazinone scaffold remains a potential source of novel modulators for metabolic targets [5] [7].

Table 3: Evolution of Pyrido-Pyridazine Derivatives in Therapeutic Development

EraFocusKey Compound Classes/ExamplesTherapeutic AreasAdvancements/Challenges
1950s-1970sMonocyclic PyridazinonesHydralazine, simple dihydropyridazinonesHypertension, Heart Failure (Vasodilators, Cardiotonics)Proof-of-concept for vasodilation; limited efficacy/side effects
1980s-1990sFused Aromatic PyridopyridazinesPyrido[2,3-d]pyridazinones (PDE IV inhibitors), EndralazineAsthma/COPD (PDE IV), HypertensionImproved potency & selectivity; issues with solubility, metabolic stability, CNS penetration
2000s-PresentPartially Saturated Derivatives (e.g., 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-4(3H)-one)NLRP3 inhibitors (e.g., US12312351B2), Kinase inhibitors (c-Met, VEGFR)Neuroinflammation (PD, AD), Oncology, Autoimmunity, Metabolic DiseaseEnhanced solubility, brain penetration, metabolic stability; refined target selectivity via stereochemistry & substitution

The trajectory of pyridopyridazine development illustrates a clear shift towards exploiting the physicochemical advantages of partial saturation, positioning 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one as a sophisticated and highly versatile pharmacophore for contemporary drug discovery across multiple challenging therapeutic areas. Its capacity for diverse derivatization ensures its continued relevance in the design of novel bioactive agents.

Properties

Product Name

5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C7H9N3O/c11-7-6-4-8-2-1-5(6)3-9-10-7/h3,8H,1-2,4H2,(H,10,11)

InChI Key

MCBKUGZKABHAKP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=NNC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.